
(S)-1-(2,4-dimethoxyphenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2,4-dimethoxyphenyl)propan-2-ol is an organic compound with the molecular formula C11H16O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 4 positions, and a hydroxyl group attached to a propanol chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol typically involves the reduction of the corresponding ketone, (S)-1-(2,4-dimethoxyphenyl)propan-2-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the ketone precursor. This method is advantageous due to its scalability and efficiency. The process typically employs a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(2,4-dimethoxyphenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products Formed
Oxidation: (S)-1-(2,4-dimethoxyphenyl)propan-2-one or (S)-1-(2,4-dimethoxyphenyl)propanal.
Reduction: (S)-1-(2,4-dimethoxyphenyl)propane.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(S)-1-(2,4-dimethoxyphenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and chiral recognition.
Industry: The compound can be used in the production of fine chemicals and as a building block for various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The methoxy groups and hydroxyl group play crucial roles in its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(2,4-dimethoxyphenyl)propan-2-ol: The enantiomer of the compound with similar chemical properties but different biological activities.
- 1-(2,4-dimethoxyphenyl)ethanol: A structurally similar compound with one less carbon in the propanol chain.
- 1-(2,4-dimethoxyphenyl)propan-1-ol: A positional isomer with the hydroxyl group attached to the first carbon of the propanol chain.
Uniqueness
(S)-1-(2,4-dimethoxyphenyl)propan-2-ol is unique due to its specific chiral configuration, which can lead to different biological activities compared to its enantiomer. The presence of methoxy groups at the 2 and 4 positions also contributes to its distinct chemical reactivity and interactions.
Propriétés
Formule moléculaire |
C11H16O3 |
|---|---|
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
(2S)-1-(2,4-dimethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H16O3/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3/h4-5,7-8,12H,6H2,1-3H3/t8-/m0/s1 |
Clé InChI |
GQZAFJKRMBGHPU-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](CC1=C(C=C(C=C1)OC)OC)O |
SMILES canonique |
CC(CC1=C(C=C(C=C1)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



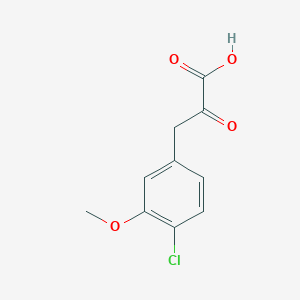
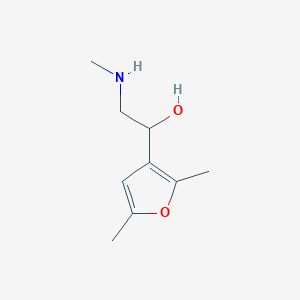


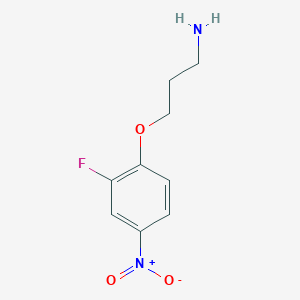
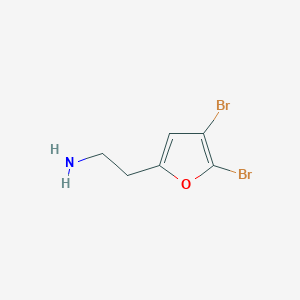
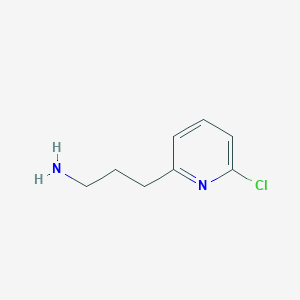
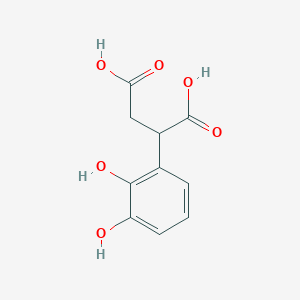
![2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B13590674.png)

![o-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B13590682.png)


